Cas no 1806435-75-5 (1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine)

1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine is a specialized aromatic hydrazine derivative featuring a bromo substituent and a difluoromethoxy group on the phenyl ring. This compound is of significant interest in synthetic organic chemistry, particularly in the preparation of heterocyclic frameworks and pharmaceutical intermediates. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry applications. The bromo substituent offers a versatile handle for further functionalization via cross-coupling reactions. Its well-defined structure and reactivity profile make it a useful building block for the development of agrochemicals, bioactive molecules, and advanced materials. Proper handling under inert conditions is recommended due to its hydrazine moiety.
1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine structure
1806435-75-5 structure
Product Name:1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine
CAS No:1806435-75-5
MF:C7H7BrF2N2O
MW:253.044087648392
CID:4974980
Update Time:2025-06-09

1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine
    • Inchi: 1S/C7H7BrF2N2O/c8-4-2-1-3-5(6(4)12-11)13-7(9)10/h1-3,7,12H,11H2
    • InChI Key: BOCWRMIOHHUWAE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1NN)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.3

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Additional information on 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine

Comprehensive Overview of 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine (CAS No. 1806435-75-5)

1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine (CAS No. 1806435-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a phenylhydrazine core substituted with a bromo group and a difluoromethoxy moiety, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its hydrazine functionality can serve as a key building block for heterocyclic compounds.

In recent years, the demand for fluorinated compounds like 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to incorporate fluorine atoms into drug candidates to improve their pharmacokinetic profiles. The difluoromethoxy group, in particular, is known to influence lipophilicity and membrane permeability, making it a hotspot for researchers exploring CNS-targeting therapeutics and antimicrobial agents.

The synthesis of 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine typically involves multi-step reactions, starting from commercially available 2-bromo-6-hydroxybenzaldehyde. Key steps include O-difluoromethylation followed by hydrazine conjugation, often requiring careful optimization to achieve high yields. Analytical techniques such as NMR spectroscopy and HPLC-MS are critical for characterizing the compound’s purity, given its sensitivity to oxidation. These methodologies are frequently discussed in forums and publications focusing on advanced organic synthesis.

From an industrial perspective, CAS No. 1806435-75-5 is often categorized as a high-value fine chemical, with suppliers emphasizing its role in custom synthesis projects. The compound’s bromine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl scaffolds. This versatility has led to its inclusion in libraries for fragment-based drug design (FBDD) and high-throughput screening (HTS).

Environmental and regulatory considerations are also part of the discourse surrounding 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine. While not classified as hazardous under major chemical inventories, its handling requires adherence to Good Laboratory Practices (GLP) due to potential reactivity of the hydrazine group. Researchers often search for greener alternatives to traditional synthesis routes, reflecting the broader shift toward sustainable chemistry in academia and industry.

In summary, 1-(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its relevance to drug development, coupled with its synthetic adaptability, ensures continued interest across multiple disciplines. For those exploring fluorinated building blocks or nitrogen-containing heterocycles, this compound remains a compelling subject of study.

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